1,2,3,4-Tetrahydro-4,6-dihydroxy-2-methyl-isoquinoline

Catalog No.
S773245
CAS No.
23824-24-0
M.F
C10H13NO2
M. Wt
179.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,3,4-Tetrahydro-4,6-dihydroxy-2-methyl-isoquino...

CAS Number

23824-24-0

Product Name

1,2,3,4-Tetrahydro-4,6-dihydroxy-2-methyl-isoquinoline

IUPAC Name

2-methyl-3,4-dihydro-1H-isoquinoline-4,6-diol

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

InChI

InChI=1S/C10H13NO2/c1-11-5-7-2-3-8(12)4-9(7)10(13)6-11/h2-4,10,12-13H,5-6H2,1H3

InChI Key

GXNCQQCQUUCKLX-UHFFFAOYSA-N

SMILES

CN1CC(C2=C(C1)C=CC(=C2)O)O

Synonyms

1,2,3,4-Tetrahydro-2-methyl-4,6-isoquinolinediol;

Canonical SMILES

CN1CC(C2=C(C1)C=CC(=C2)O)O

Potential applications based on related THIQs:

  • Dopamine modulators: Certain THIQs have been studied for their potential to modulate dopamine signaling, a key neurotransmitter involved in movement, learning, and reward. However, research on 2M-THIQ-4,6-diol in this context is lacking.
  • Neuroprotective properties: Some THIQs have shown neuroprotective effects in animal models, suggesting potential applications in neurodegenerative diseases like Parkinson's disease and Alzheimer's disease. However, more research is needed to evaluate the potential of 2M-THIQ-4,6-diol in this area.

1,2,3,4-Tetrahydro-4,6-dihydroxy-2-methyl-isoquinoline is a bicyclic organic compound belonging to the isoquinoline family. It features a tetrahydroisoquinoline structure that is characterized by the presence of a saturated nitrogen-containing ring fused to a benzene ring. The compound has two hydroxyl groups at the 4 and 6 positions and a methyl group at the 2 position, contributing to its unique chemical properties. Its molecular formula is C10H13NO2C_{10}H_{13}N_{O_2} with a molecular weight of approximately 183.22 g/mol .

Typical of isoquinoline derivatives. Notably, it can participate in Pictet–Spengler condensation, which is a common method for synthesizing tetrahydroisoquinolines. This reaction involves the condensation of an amine with an aldehyde or ketone to form a tetrahydroisoquinoline structure .

Additionally, it can be subjected to reduction reactions, where the hydroxyl groups may be modified or removed under specific conditions. For example, treatment with reducing agents like lithium aluminum hydride can yield derivatives with altered functionalities.

1,2,3,4-Tetrahydro-4,6-dihydroxy-2-methyl-isoquinoline exhibits significant biological activity. Compounds in the tetrahydroisoquinoline class are known for their diverse pharmacological properties, including neuroprotective and anti-inflammatory effects. Some studies have indicated potential applications in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems and provide neuroprotection against oxidative stress .

Moreover, this compound may possess cardiotonic properties, making it relevant in cardiovascular pharmacology . Its unique hydroxyl substitutions could contribute to enhanced interaction with biological targets.

Several synthesis methods have been developed for 1,2,3,4-tetrahydro-4,6-dihydroxy-2-methyl-isoquinoline:

  • Pictet–Spengler Reaction: This method involves the reaction of phenylethylamine derivatives with aldehydes in acidic conditions to form tetrahydroisoquinolines.
  • Bischler–Nepieralski Cyclization: This approach allows for the formation of isoquinoline structures from appropriate precursors through cyclization reactions involving acylation followed by reduction .
  • One-Pot Synthesis: Recent methodologies have explored one-pot multi-component reactions that streamline the synthesis process by combining several steps into one reaction vessel .

1,2,3,4-Tetrahydro-4,6-dihydroxy-2-methyl-isoquinoline has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it may serve as a lead compound for drug development targeting neurological disorders and cardiovascular diseases.
  • Chemical Research: It can be used as a building block in organic synthesis for creating more complex molecules or as an intermediate in the production of other pharmaceuticals.

Interaction studies of 1,2,3,4-tetrahydro-4,6-dihydroxy-2-methyl-isoquinoline have shown its potential to interact with various biological targets:

  • Neurotransmitter Receptors: Research indicates that this compound may influence dopamine and serotonin receptor activity, which is crucial for developing treatments for mood disorders .
  • Enzymatic Inhibition: It may act as an inhibitor of certain enzymes involved in metabolic pathways relevant to disease processes.

1,2,3,4-Tetrahydro-4,6-dihydroxy-2-methyl-isoquinoline shares structural similarities with several other compounds in the tetrahydroisoquinoline class. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Aspects
1,2,3,4-TetrahydroisoquinolineBasic tetrahydroisoquinoline structureLacks hydroxyl groups; serves as a precursor for many derivatives
1-Hydroxy-1-methyl-2-(3-methoxyphenyl)ethanoneContains methoxy group instead of hydroxylExhibits different biological activity due to methoxy substitution
1-Methyl-1H-tetrahydroisoquinolineMethyl group at nitrogen positionDifferent pharmacological profile; often studied for analgesic effects
4-Hydroxy-N-methyl-tetrahydroisoquinolineHydroxyl at position 4 onlyFocused on potential anti-inflammatory properties

The uniqueness of 1,2,3,4-tetrahydro-4,6-dihydroxy-2-methyl-isoquinoline lies in its specific arrangement of functional groups that potentially enhance its bioactivity compared to similar compounds.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

0.3

Appearance

White to Pale Yellow Solid

Melting Point

>168°C

Dates

Last modified: 08-15-2023

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